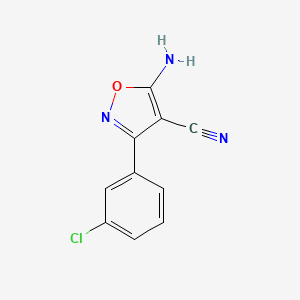

5-氨基-3-(3-氯苯基)异噁唑-4-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile, is a chemical entity that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can provide insights into the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions and the use of various reagents and techniques. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was achieved using the Gewald synthesis technique, which is a method for synthesizing thiophene derivatives . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile, with appropriate modifications to account for the different substituents and core structure.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile has been characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal and molecular structure . These studies reveal the importance of intermolecular interactions, such as hydrogen bonding, in stabilizing the crystal structure and influencing the molecular conformation. The dihedral angles between different groups within the molecules are also significant, as they can affect the overall shape and reactivity of the compound.

Chemical Reactions Analysis

While the specific chemical reactions of 5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile are not detailed in the provided papers, the reactivity of similar compounds can be inferred. For example, Schiff bases were synthesized from an intermediate thiophene derivative, indicating that the amino group can participate in condensation reactions to form new chemical entities . This implies that the amino group in the compound of interest may also be reactive and capable of forming various derivatives through similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile have been studied both experimentally and theoretically. Density functional theory (DFT) calculations are commonly used to predict electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals . These properties are crucial for understanding the reactivity and potential applications of the compound, such as in the field of nonlinear optics (NLO) where the first-order hyperpolarizability is a key parameter . The solubility and stability of these compounds can also be influenced by their molecular structure and intermolecular interactions, as evidenced by the crystal packing effects observed in X-ray diffraction studies .

科学研究应用

杂环化合物的合成

5-氨基-3-(3-氯苯基)异噁唑-4-碳腈及其衍生物主要用于合成各种杂环化合物。这些化合物,如取代的硒代[3,2-d][1,2,3]三嗪和[1,3]硒代[4,5-d][1,2,3]三嗪,在合成有机化学中发挥着重要作用 (Perspicace et al., 2009)。此外,它们还可作为开发生物重要的杂环化合物的支架 (H. Patel, 2017)。

抗癌应用

该化合物已被用于合成具有潜在抗癌性能的衍生物。例如,通过超声波介导合成的5-氨基-2-(4-氯苯基)-7-取代苯基-8,8a-二氢-7H-(1,3,4)噻二唑并[3,2-α]嘧啶-6-碳腈衍生物在体外显示出对各种人类肿瘤细胞系的抗癌活性 (Tiwari et al., 2016)。

缓蚀作用

从该化合物合成的吡喃吡唑衍生物,如6-氨基-4-(4-氯苯基)-3-甲基-2,4-二氢吡喃并[2,3-c]吡唑-5-碳腈,已被研究其在HCl溶液中对低碳钢的缓蚀性能。这些研究有助于理解腐蚀过程并开发有效的缓蚀剂 (Yadav et al., 2016)。

抗真菌活性

研究还集中于从5-氨基-3-(3-氯苯基)异噁唑-4-碳腈衍生物中合成含有融合的1,2,4-三嗪基团的新型多杂环化合物。这些化合物已经进行了抗真菌活性筛选,有助于开发新的抗真菌剂 (Ibrahim et al., 2008)。

磺胺酰胺和脲衍生物的合成

5-氨基-3-(3-氯苯基)异噁唑-4-碳腈衍生物的连续转化导致各种磺胺酰胺和脲衍生物的形成。这些化合物在药物化学和制药领域有着多样的应用 (Potkin et al., 2009)。

安全和危害

未来方向

属性

IUPAC Name |

5-amino-3-(3-chlorophenyl)-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O/c11-7-3-1-2-6(4-7)9-8(5-12)10(13)15-14-9/h1-4H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUGRHWYXWQSFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=C2C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)

![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)

![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)